Pogostone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Pogostone, a major component of the essential oil from Pogostemon cablin , has been found to interact with several targets. It has been identified as a potential inhibitor of MCR-1 , a plasmid-mediated colistin resistance gene . This compound also exhibits an immunosuppressive property by directly blocking T cell proliferation .

Mode of Action

Instead, it inhibits the binding of MCR-1 to substrates by binding to amino acids in the active region of MCR-1, thus inhibiting the biological activity of MCR-1 and its mutants . In the context of immunosuppression, this compound acts by altering the inflammatory cytokine profile .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to downregulate the phosphorylation of MAPKs and the NF-κB pathway by triggering the SIRT1 activation . It also suppresses the migratory ability of macrophages to inflammatory adipocytes and reduces inflammatory cytokine and chemokine expression .

Result of Action

This compound has been shown to have various molecular and cellular effects. It can decrease protein expressions of ANP and BNP, reduce cell surface area, decrease ROS and MDA levels, and inhibit apoptosis . It also significantly induces apoptosis in liver cancer cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, oxidative stress from various external and endogenous factors, including alcohol, drugs, and environmental pollutants, can affect the efficacy of this compound . Additionally, this compound has been shown to have insecticidal and repellent action against certain pests, suggesting that its efficacy can be influenced by the presence of these organisms .

Analyse Biochimique

Biochemical Properties

Pogostone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of this compound is the acyl-activating enzyme (AAE) that catalyzes the formation of 4-methylvaleryl-CoA from 4-methylvaleric acid . This enzyme, identified as PcAAE2, is localized in the cytosol and is closely related to other AAE proteins in Pogostemon cablin and other species . This compound also exhibits inhibitory effects on both gram-negative and gram-positive bacteria, as well as corynebacterium xerosis .

Cellular Effects

This compound has been shown to induce apoptosis and autophagy in various cell types . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells . Additionally, this compound’s anti-inflammatory properties are linked to its ability to modulate inflammatory signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits bacterial growth by disrupting the cell membrane integrity and inhibiting essential bacterial enzymes . In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anti-cancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as anti-inflammatory and gastro-protective activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and higher doses do not result in increased efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acyl-activating enzymes and cofactors involved in its biosynthesis and metabolism . This compound’s metabolic pathway includes the formation of 4-methylvaleryl-CoA, which is a key intermediate in its biosynthesis . Additionally, this compound can affect metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . This compound’s distribution pattern is correlated with its pharmacological activities, with higher concentrations found in tissues where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytosol, where it interacts with various enzymes and proteins . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its biological activities, including its anti-bacterial and anti-cancer effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Pogostone peut être synthétisé par différentes méthodes. Une approche courante implique l'isolement du this compound de l'huile de Pogostemon cablin. Les méthodes d'extraction traditionnelles conduisent souvent à des rendements faibles, d'environ 17,6 mg/kg . Alternativement, le this compound peut être synthétisé via une méthode en une seule étape, qui implique l'utilisation de réactifs et de conditions spécifiques pour obtenir des rendements plus élevés .

Méthodes de production industrielle

La production industrielle du this compound implique généralement l'extraction de l'huile essentielle de Pogostemon cablin, suivie de l'isolement et de la purification du this compound. Des techniques de pointe telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) sont employées pour garantir la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le Pogostone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pharmacologiques .

Réactifs et conditions courantes

Les réactifs couramment utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et des catalyseurs. Par exemple, le this compound peut être oxydé pour former différents dérivés présentant une activité antibactérienne accrue .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound comprennent divers dérivés qui présentent de puissantes activités antibactériennes et antifongiques. Ces dérivés sont souvent synthétisés pour améliorer l'efficacité du composé et réduire les effets secondaires potentiels .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Industrie : Le this compound est utilisé dans l'industrie des parfums en raison de son arôme caractéristique.

Mécanisme d'action

Le this compound exerce ses effets par le biais de divers mécanismes. Il inhibe la fonction biologique de certaines enzymes, telles que la réductase du tétranitrate de pentaérythritol, qui est impliquée dans la résistance bactérienne . De plus, le this compound induit l'apoptose et l'autophagie cellulaires, contribuant à ses propriétés anticancéreuses . Le composé active également des voies moléculaires spécifiques, telles que la voie SIRT1, pour réguler l'inflammation .

Comparaison Avec Des Composés Similaires

Le Pogostone est unique par rapport aux autres composés similaires en raison de ses diverses activités pharmacologiques et de sa présence dans l'huile de patchouli. Les composés similaires comprennent :

Alcool de patchouli : Un autre constituant majeur de l'huile de patchouli qui possède des propriétés antimicrobiennes et anti-inflammatoires.

β-Patchoulène : Connu pour ses effets anti-inflammatoires et antioxydants.

Époxyde de patchoulène : Présente des activités antimicrobiennes et anticancéreuses.

Le this compound se distingue par ses puissantes activités antibactériennes et antifongiques, ce qui en fait un composé précieux pour le développement de nouveaux agents thérapeutiques .

Propriétés

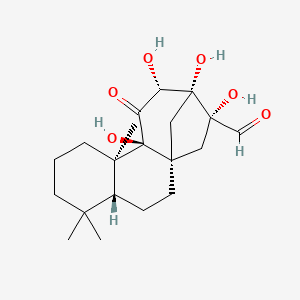

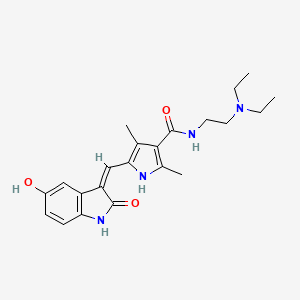

IUPAC Name |

4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-7(2)4-5-9(13)11-10(14)6-8(3)16-12(11)15/h6-7,14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJTORMMHWKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=O)CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019967 | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23800-56-8 | |

| Record name | Pogostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23800-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhelwangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023800568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pogostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DHELWANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG8U8GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 - 41.6 °C | |

| Record name | Dhelwangin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

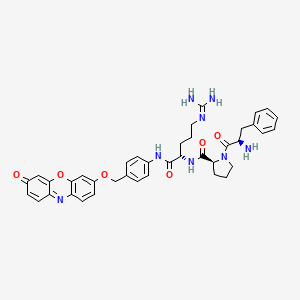

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)

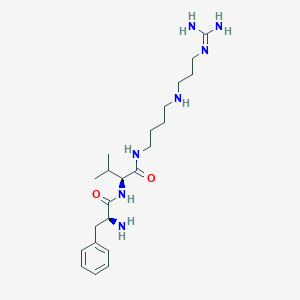

![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)